benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
Molecular Formula |
C24H24N2O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H24N2O5S/c1-14-20(23(28)31-13-16-8-6-5-7-9-16)21(26-22(27)15(2)32-24(26)25-14)17-10-11-18(29-3)19(12-17)30-4/h5-12,15,21H,13H2,1-4H3 |
InChI Key |
MSZDILIAOWAXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine derivative, often involving cyclization reactions facilitated by catalysts such as triethylamine.
Functional Group Additions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolopyrimidines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common method includes the reaction of substituted thiazole derivatives with various aryl compounds under controlled conditions to yield the target compound. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : Human lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116).
- Mechanism : The compound may induce apoptosis in cancer cells through modulation of specific signaling pathways and interactions with cellular targets .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. Studies have reported that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases .
Therapeutic Potential
The diverse biological activities of this compound suggest its potential as a therapeutic agent in several areas:
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis.
- Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
- Oxidative Stress-related Disorders : As an antioxidant to mitigate damage from free radicals.
Mechanism of Action
The mechanism of action of benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways in microorganisms, leading to their death. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Compared to similar compounds, benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern on the aromatic rings and the thiazole-pyrimidine core. This unique structure contributes to its distinct biological activities and chemical reactivity.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Biological Activity
Benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound exhibits a unique structure characterized by a thiazole ring fused to a pyrimidine ring, along with various functional groups such as benzyl and methoxyphenyl. Thiazolopyrimidine derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Molecular Formula : C23H22N2O4S
Molecular Weight : 422.5 g/mol
IUPAC Name : Benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
InChI Key : GRGPZIPHKYBERJ-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | Benzyl 5-(3,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | GRGPZIPHKYBERJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been observed to inhibit the NF-kB inflammatory pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-alpha (TNF-α) .
Anticancer Activity
Research has indicated that thiazolopyrimidine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
- Case Study : A study conducted on Jurkat cells (a human T lymphocyte cell line) revealed that compounds similar to this compound displayed IC50 values lower than standard anticancer drugs like doxorubicin .
Antidiabetic Potential
Thiazolopyrimidine derivatives have also been explored for their antidiabetic effects. In a model using Drosophila melanogaster:
- In Vivo Studies : Compounds similar to this compound were shown to improve mitochondrial function and enhance metabolic profiles in flies subjected to high-fat diets .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antidiabetic | Improves metabolic profiles in Drosophila |
| Anti-inflammatory | Inhibits NF-kB pathway |
Q & A
Q. What are the established synthetic routes for benzyl-substituted thiazolo[3,2-a]pyrimidine derivatives, and how do reaction conditions influence yield?
The compound is synthesized via multi-component reactions involving thiourea derivatives, aldehydes, and β-keto esters. For example, refluxing thiourea derivatives with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) and β-keto esters in acetic acid/acetic anhydride with sodium acetate as a catalyst typically yields thiazolo[3,2-a]pyrimidines. Optimization studies show that reaction duration (8–12 hours) and stoichiometric ratios (1:1:1) are critical for achieving yields >70% . A representative protocol involves:
Q. How are thiazolo[3,2-a]pyrimidine derivatives characterized structurally, and what analytical techniques are essential?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves puckering of the pyrimidine ring (e.g., flattened boat conformation with C5 deviation of 0.224 Å from the mean plane) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and aryl rings) .
- Spectroscopy : IR confirms carbonyl (C=O, 1700–1750 cm⁻¹) and thiazole (C-S, 650–750 cm⁻¹) groups. NMR identifies substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
Q. What substituent modifications are commonly explored to tune physicochemical properties?
Substituents at the 5- and 2-positions (e.g., 3,4-dimethoxyphenyl, benzylidenes) are modified to enhance solubility or bioactivity:
- Electron-withdrawing groups (e.g., fluoro, chloro) improve metabolic stability.
- Methoxy groups increase lipophilicity, aiding membrane permeability .
Advanced Research Questions
Q. How do crystallographic data discrepancies arise in thiazolo[3,2-a]pyrimidines, and how can they be resolved?
Discrepancies often stem from:
- Conformational flexibility : Puckered pyrimidine rings adopt variable boat/envelope conformations, leading to divergent bond angles (e.g., N1–C6–C7 angles ranging 106–112°) .
- Hydrogen bonding : Bifurcated C–H···O interactions (e.g., 2.30–2.50 Å) can cause packing variations. Resolution requires high-resolution data (R factor <0.05) and refinement tools like SHELXL .
Q. What strategies optimize the biological activity of thiazolo[3,2-a]pyrimidines as enzyme inhibitors?
Rational design strategies include:
Q. How do computational methods predict the reactivity and stability of thiazolo[3,2-a]pyrimidines?
Density Functional Theory (DFT) calculations assess:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation.
- Electrostatic potential maps : Highlight nucleophilic regions (e.g., carbonyl oxygen) prone to electrophilic attacks .
Methodological Guidance
- Handling Data Contradictions : Cross-validate SC-XRD results with spectroscopic data and computational models to resolve conformational ambiguities .
- Synthetic Reproducibility : Standardize solvent purity (e.g., anhydrous acetic acid) and crystallization conditions (e.g., slow evaporation in ethyl acetate/ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
